molecular formula C8H10N2O B158645 2-Amino-3-methylbenzamide CAS No. 1885-32-1

2-Amino-3-methylbenzamide

Cat. No. B158645
CAS RN: 1885-32-1
M. Wt: 150.18 g/mol
InChI Key: FEBQTMQGJXZYKX-UHFFFAOYSA-N
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Patent
US09308207B2

Procedure details

To solution of 2-amino-3-methylbenzoic acid (4.0 g, 26.5 mmol) in degassed DMF (40 mL) were added HOBt (4.28 g, 31.7 mmol), DIEA (5.52 mL, 31.7 mmol), and 2N NH3/MeOH (19 mL, 37.1 mmol). The solution was stirred at rt for 16 h, then the mixture was concentrated under reduced pressure and the residue was purified by silica gel chromatography eluting with 10-60% EtOAc/hexanes to afford 2-amino-3-methylbenzamide as a solid (2.52 g, 63%). 1H NMR (300 MHz, DMSO-d6) δ 2.07 (s, 3H), 6.40-6.47 (m, 3H), 7.06 (m, 2H), 7.42 (d, 1H), 7.72 (br d, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
5.52 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C1C=CC2N(O)N=[N:18]C=2C=1.CCN(C(C)C)C(C)C.N.CO>CN(C=O)C>[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:18])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1C
Name
Quantity
4.28 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
5.52 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
19 mL
Type
reactant
Smiles
N.CO
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10-60% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.